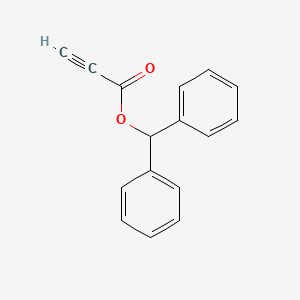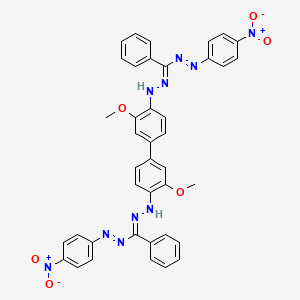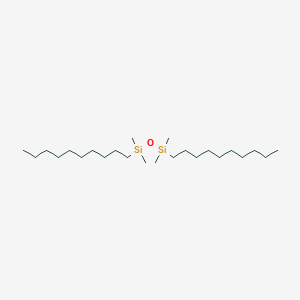
1,3-Didecyl-1,1,3,3-tetramethyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Didecyl-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C28H62OSi2. It is part of the disiloxane family, characterized by the presence of two silicon atoms connected by an oxygen atom. This compound is known for its unique chemical properties and applications in various fields, including organic synthesis and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Didecyl-1,1,3,3-tetramethyldisiloxane can be synthesized through the hydrosilylation of allyl derivatives with hydrosilanes. The reaction typically uses a platinum-based catalyst, such as Karstedt’s catalyst, and solvents like xylene or toluene-d8. The reaction is carried out at temperatures ranging from room temperature to 60°C for about 3 hours, resulting in a high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the careful hydrolysis of chlorodimethylsilane. This process requires precise control of reaction conditions to prevent the formation of unwanted by-products and ensure high purity of the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Didecyl-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Hydrosilylation: This compound participates in hydrosilylation reactions, where it adds across double bonds in the presence of a platinum catalyst.
Common Reagents and Conditions
Reducing Agents: Common reducing agents used with this compound include platinum-based catalysts and solvents like xylene.
Hydrosilylation: The reaction conditions typically involve room temperature to 60°C, with solvents such as toluene-d8.
Major Products Formed
Phosphines: Reduction of phosphine oxides results in the formation of phosphines.
Hydrosilylated Products: Hydrosilylation reactions yield various organosilicon compounds with added functional groups.
Applications De Recherche Scientifique
1,3-Didecyl-1,1,3,3-tetramethyldisiloxane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-Didecyl-1,1,3,3-tetramethyldisiloxane involves its ability to act as a reducing agent and participate in hydrosilylation reactions. The compound’s silicon-hydrogen bonds are weakly hydridic, allowing for selective reduction of various organic functional groups. The presence of platinum catalysts facilitates these reactions by activating the silicon-hydrogen bonds and enabling their addition across double bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound is similar in structure but contains vinyl groups instead of decyl groups.
1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane: This compound has ethoxy groups and is used in the preparation of silicone polymers.
Uniqueness
1,3-Didecyl-1,1,3,3-tetramethyldisiloxane is unique due to its long decyl chains, which impart distinct physical and chemical properties. These long chains enhance its hydrophobicity and make it suitable for applications requiring water-resistant materials .
Propriétés
Numéro CAS |
64451-54-3 |
|---|---|
Formule moléculaire |
C24H54OSi2 |
Poids moléculaire |
414.9 g/mol |
Nom IUPAC |
decyl-[decyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C24H54OSi2/c1-7-9-11-13-15-17-19-21-23-26(3,4)25-27(5,6)24-22-20-18-16-14-12-10-8-2/h7-24H2,1-6H3 |
Clé InChI |
QVTCMXXTCSNUKO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC[Si](C)(C)O[Si](C)(C)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


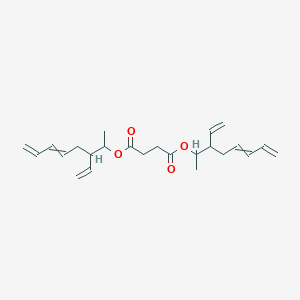
![N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline](/img/structure/B14487293.png)
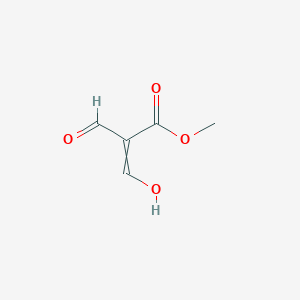
![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)
![3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid](/img/structure/B14487302.png)

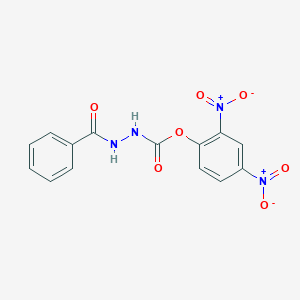

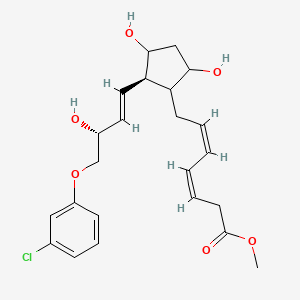
![(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid](/img/structure/B14487337.png)
![Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B14487338.png)
![[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine](/img/structure/B14487354.png)
